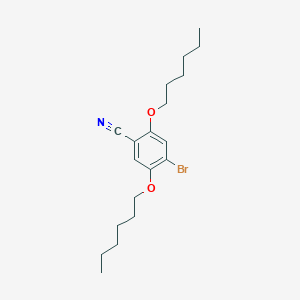![molecular formula C27H22O8S3 B296073 Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296073.png)
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate, also known as TDT, is a sulfur-containing heterocyclic compound that has been extensively studied in the field of organic chemistry. TDT is a highly reactive molecule that has been used in various chemical reactions due to its unique structure and properties.
作用机制
The mechanism of action of Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate is not well understood. However, it is believed that this compound can act as a bridging ligand in metal-organic frameworks, which can lead to the formation of porous materials. This compound can also undergo various chemical reactions due to its unique structure and properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is believed that this compound is not toxic to humans and animals. This compound has been shown to have low toxicity in various animal models.
实验室实验的优点和局限性
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has several advantages for lab experiments. This compound is a highly reactive molecule that can be used in various chemical reactions. This compound can also act as a bridging ligand in metal-organic frameworks, which can lead to the formation of porous materials. However, there are also limitations to the use of this compound in lab experiments. This compound is a complex molecule that requires expertise in organic chemistry. The synthesis method of this compound is also a multistep process that can be time-consuming and expensive.
未来方向
There are several future directions for the study of Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate. One future direction is the synthesis of this compound derivatives with improved properties. This compound derivatives can be synthesized by modifying the structure of this compound. Another future direction is the study of the mechanism of action of this compound. Understanding the mechanism of action of this compound can lead to the development of new materials with improved properties. Finally, the application of this compound in various fields such as gas storage, separation, and catalysis can be explored further.
合成方法
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate can be synthesized using a multistep synthesis method. The first step involves the synthesis of 9,10-diphenyl-1,4,8-trithia-spiro[4.5]deca-2,6-diene-3,7-dione, which is then treated with tetramethyl 2,3,6,7-tetrabromoisophthalate to yield this compound. The synthesis method of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has been extensively studied in the field of organic chemistry due to its unique structure and properties. This compound has been used as a building block in the synthesis of various organic compounds. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand. MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
属性
分子式 |
C27H22O8S3 |
|---|---|
分子量 |
570.7 g/mol |
IUPAC 名称 |
tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C27H22O8S3/c1-32-23(28)18-20(24(29)33-2)36-19(16-13-9-6-10-14-16)17(15-11-7-5-8-12-15)27(18)37-21(25(30)34-3)22(38-27)26(31)35-4/h5-14H,1-4H3 |
InChI 键 |
ODWKGJUIMXZGEA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=C(C12SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
规范 SMILES |
COC(=O)C1=C(SC(=C(C12SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)


![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
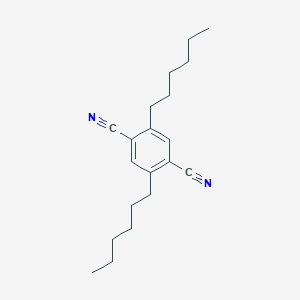
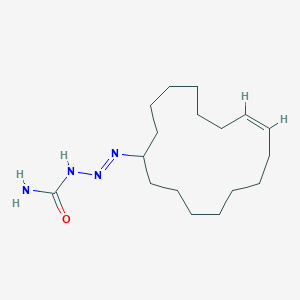
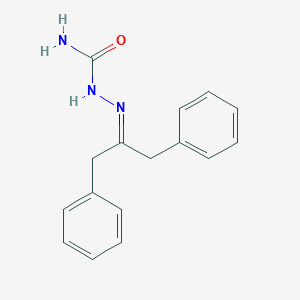
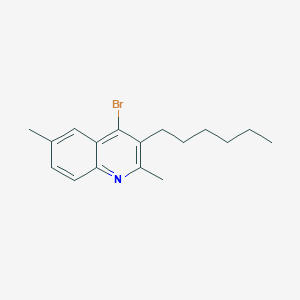
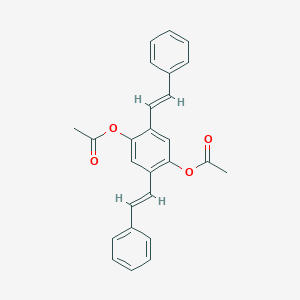
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
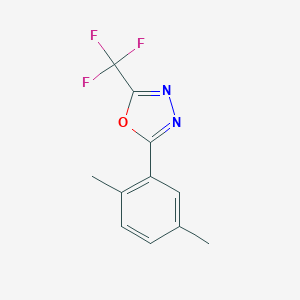
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
